molecular formula C20H30N4O2 B5917534 4-[(4-benzylpiperazin-1-yl)carbonyl]-N,N-dimethylpiperidine-1-carboxamide

4-[(4-benzylpiperazin-1-yl)carbonyl]-N,N-dimethylpiperidine-1-carboxamide

Cat. No.: B5917534
M. Wt: 358.5 g/mol
InChI Key: GBAYMVOHIPPIER-UHFFFAOYSA-N
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Description

4-[(4-benzylpiperazin-1-yl)carbonyl]-N,N-dimethylpiperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-benzylpiperazin-1-yl)carbonyl]-N,N-dimethylpiperidine-1-carboxamide typically involves the reaction of 4-benzylpiperazine with N,N-dimethylpiperidine-1-carboxamide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(4-benzylpiperazin-1-yl)carbonyl]-N,N-dimethylpiperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

4-[(4-benzylpiperazin-1-yl)carbonyl]-N,N-dimethylpiperidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(4-benzylpiperazin-1-yl)carbonyl]-N,N-dimethylpiperidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-methylpiperazin-1-yl)carbonyl]benzonitrile
  • 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
  • 2-(4-(4-substituted piperazin-1-yl)benzylidene)hydrazinecarboxamide

Uniqueness

4-[(4-benzylpiperazin-1-yl)carbonyl]-N,N-dimethylpiperidine-1-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperazine ring with a dimethylpiperidine moiety allows for versatile chemical modifications and potential interactions with a wide range of biological targets.

Properties

IUPAC Name

4-(4-benzylpiperazine-1-carbonyl)-N,N-dimethylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O2/c1-21(2)20(26)24-10-8-18(9-11-24)19(25)23-14-12-22(13-15-23)16-17-6-4-3-5-7-17/h3-7,18H,8-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBAYMVOHIPPIER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)C(=O)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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